molecular formula C16H18N4O2 B2740972 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2097917-83-2

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2740972
CAS No.: 2097917-83-2
M. Wt: 298.346
InChI Key: VATQDWJODFYWJN-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a piperidine ring linked through an ether bond to a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling with Pyridine Carbonyl: The final step involves coupling the piperidine ring with the pyridine carbonyl group through an etherification reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine
  • 2-methyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
  • 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Uniqueness

2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine carbonyl group and the piperidine ring can significantly affect the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-18-9-4-15(19-12)22-14-5-10-20(11-6-14)16(21)13-2-7-17-8-3-13/h2-4,7-9,14H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQDWJODFYWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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